molecular formula C24H19N3O B12175566 1-benzyl-N-(1H-indol-5-yl)-1H-indole-6-carboxamide

1-benzyl-N-(1H-indol-5-yl)-1H-indole-6-carboxamide

Cat. No.: B12175566
M. Wt: 365.4 g/mol
InChI Key: FFKJSMANWYJMJT-UHFFFAOYSA-N
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Description

1-Benzyl-N-(1H-indol-5-yl)-1H-indole-6-carboxamide is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound is of interest due to its unique structure, which combines two indole units with a benzyl group and a carboxamide functional group. This structure imparts specific chemical and biological properties that make it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-N-(1H-indol-5-yl)-1H-indole-6-carboxamide typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzylation: The indole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Carboxamide Formation: The benzylated indole is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-(1H-indol-5-yl)-1H-indole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur at the indole rings, facilitated by reagents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-Benzyl-N-(1H-indol-5-yl)-1H-indole-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(1H-indol-5-yl)-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 1-Benzyl-1H-indole-3-carboxylic acid
  • 1-Benzyl-5-bromo-1H-indole
  • 1-Benzyl-5-nitro-1H-indole

Comparison: 1-Benzyl-N-(1H-indol-5-yl)-1H-indole-6-carboxamide is unique due to its dual indole structure and the presence of both benzyl and carboxamide groups. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs.

Properties

Molecular Formula

C24H19N3O

Molecular Weight

365.4 g/mol

IUPAC Name

1-benzyl-N-(1H-indol-5-yl)indole-6-carboxamide

InChI

InChI=1S/C24H19N3O/c28-24(26-21-8-9-22-19(14-21)10-12-25-22)20-7-6-18-11-13-27(23(18)15-20)16-17-4-2-1-3-5-17/h1-15,25H,16H2,(H,26,28)

InChI Key

FFKJSMANWYJMJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NC4=CC5=C(C=C4)NC=C5

Origin of Product

United States

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